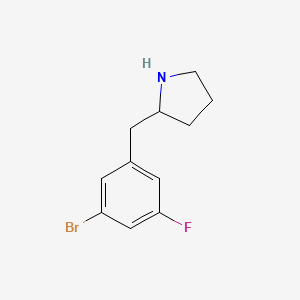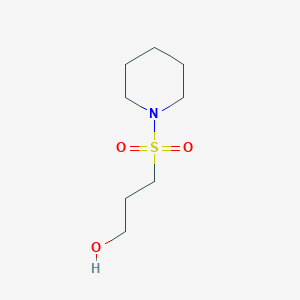
3-(Piperidin-1-ylsulfonyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-1-ylsulfonyl)propan-1-ol is an organic compound with the molecular formula C8H17NO3S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a sulfonyl group attached to a propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-ylsulfonyl)propan-1-ol typically involves the reaction of piperidine with a sulfonyl chloride, followed by the addition of a propanol derivative. One common method involves the use of methyl 3-(piperidin-1-yl)propanoate as a starting material, which is then reduced using lithium aluminum hydride in anhydrous tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which allow for efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale production .
化学反応の分析
Types of Reactions
3-(Piperidin-1-ylsulfonyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(Piperidin-1-ylsulfonyl)propanal, while reduction of the sulfonyl group can produce 3-(Piperidin-1-yl)propan-1-ol .
科学的研究の応用
3-(Piperidin-1-ylsulfonyl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including heterocycles and amines.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism of action of 3-(Piperidin-1-ylsulfonyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity. These interactions can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-(Piperidin-1-yl)propan-1-ol: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
3-(Piperidin-1-ylsulfonyl)butan-1-ol: Contains an additional carbon in the propanol chain, which can affect its physical and chemical properties.
3-(Morpholin-1-ylsulfonyl)propan-1-ol: Contains a morpholine ring instead of piperidine, altering its biological activity.
Uniqueness
3-(Piperidin-1-ylsulfonyl)propan-1-ol is unique due to its combination of a piperidine ring and a sulfonyl group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
特性
分子式 |
C8H17NO3S |
|---|---|
分子量 |
207.29 g/mol |
IUPAC名 |
3-piperidin-1-ylsulfonylpropan-1-ol |
InChI |
InChI=1S/C8H17NO3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h10H,1-8H2 |
InChIキー |
JGLTUUOMHNYOBB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)S(=O)(=O)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


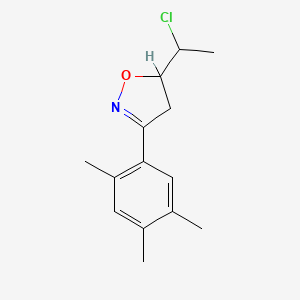
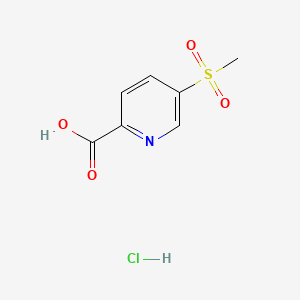
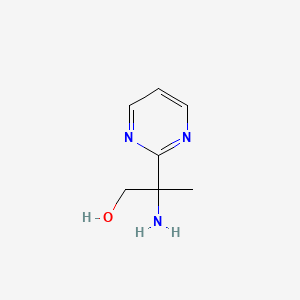
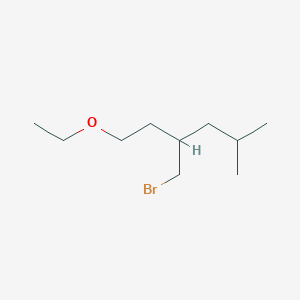

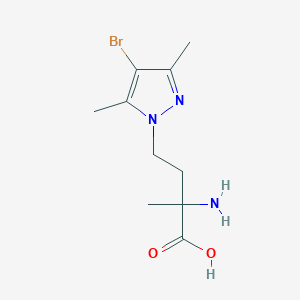
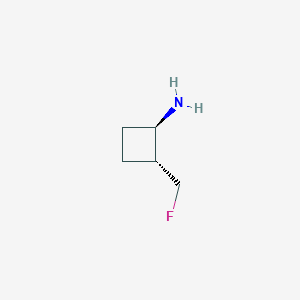
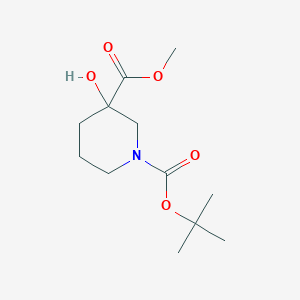
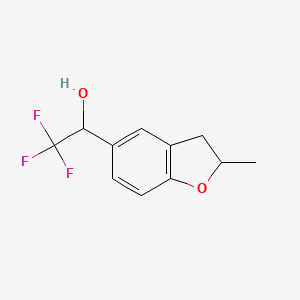
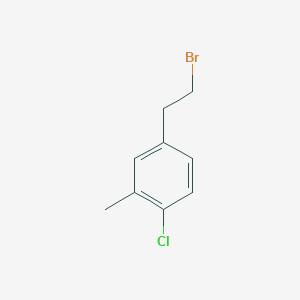
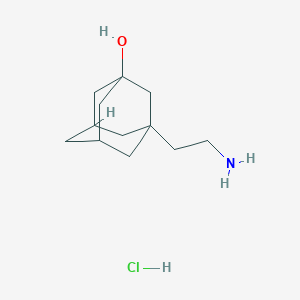
![Tert-butyl3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13549823.png)
![Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13549824.png)
